![molecular formula C16H16INO2 B4407550 2-(4-iodophenoxy)-N-(1-phenylethyl)acetamide](/img/structure/B4407550.png)
2-(4-iodophenoxy)-N-(1-phenylethyl)acetamide
Overview
Description
2-(4-iodophenoxy)-N-(1-phenylethyl)acetamide, also known as IPAC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(4-iodophenoxy)-N-(1-phenylethyl)acetamide is not fully understood, but studies have suggested that it acts by inhibiting certain enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of histone deacetylase enzymes, which play a role in gene expression and cell differentiation. Additionally, this compound has been found to inhibit the activation of NF-kB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, inhibition of pro-inflammatory cytokine production, and inhibition of angiogenesis. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-iodophenoxy)-N-(1-phenylethyl)acetamide in lab experiments is its specificity towards certain enzymes and signaling pathways, which allows for targeted inhibition. Additionally, this compound has been found to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
Future research on 2-(4-iodophenoxy)-N-(1-phenylethyl)acetamide could focus on its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies could investigate the mechanism of action of this compound and its effects on other signaling pathways and enzymes. Furthermore, research could explore the potential of this compound as a tool for studying the function of other proteins and cellular processes.
Scientific Research Applications
2-(4-iodophenoxy)-N-(1-phenylethyl)acetamide has been studied for various scientific research applications, including its potential as an anticancer agent, anti-inflammatory agent, and as a tool for studying the function of certain proteins. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been used as a tool for studying the function of certain proteins, such as the histone deacetylase enzyme.
properties
IUPAC Name |
2-(4-iodophenoxy)-N-(1-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-12(13-5-3-2-4-6-13)18-16(19)11-20-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHZCJBDFCSJSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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